molecular formula C11H10O3 B13704570 7-methoxy-3-methyl-2H-chromen-2-one CAS No. 72136-39-1

7-methoxy-3-methyl-2H-chromen-2-one

Cat. No.: B13704570
CAS No.: 72136-39-1
M. Wt: 190.19 g/mol
InChI Key: LMFMSNMYCXCPRY-UHFFFAOYSA-N
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Description

7-methoxy-3-methyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are a group of naturally occurring and synthetic organic compounds. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and as fluorescent dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-methyl-2H-chromen-2-one can be achieved through various methods. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method can employ both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Pechmann condensation reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the molecule, enhancing its biological activity.

    Reduction: This reaction can modify the chromenone ring, potentially altering its fluorescence properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce various alkyl or acyl derivatives .

Scientific Research Applications

7-methoxy-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxy-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its cytotoxic effects on cancer cells are mediated through the induction of apoptosis and inhibition of cell proliferation. The compound can interact with DNA and proteins, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and fluorescence properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

7-methoxy-3-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-5-8-3-4-9(13-2)6-10(8)14-11(7)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFMSNMYCXCPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462251
Record name 7-methoxy-3-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72136-39-1
Record name 7-methoxy-3-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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